![molecular formula C16H11N5 B3847493 4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Overview
Description
The compound “4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine” is a complex organic molecule that belongs to the class of triazolopyridazines . Triazolopyridazines are heterocyclic compounds that contain a triazole ring fused with a pyridazine ring . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolopyridazines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed using spectroscopic techniques like IR, 1H NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of triazolopyridazines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridazine ring . This unique structure facilitates the formation of a variety of non-covalent bonds with different target receptors, leading to a broad spectrum of biological activities .Chemical Reactions Analysis
Triazolopyridazines can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . Additionally, they can undergo cycloaddition with dipolarophiles .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by triazolopyridazines, there is significant interest in developing new synthetic approaches and exploring their potential applications in drug design and discovery . Future research will likely focus on the rational design and development of new target-oriented triazolopyridazine-based drugs for the treatment of various diseases .
properties
IUPAC Name |
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-3-7-11(8-4-1)13-15-16(20-21-19-15)14(18-17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPTXIBHPWDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=NNN=C23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-diphenyl-2H-triazolo[4,5-d]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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